8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione
Description
This compound belongs to the purine-2,6-dione (xanthine) family, characterized by a purine core with ketone groups at positions 2 and 4. The molecule is substituted at the 3- and 7-positions with methyl groups and at the 8-position with a diazenyl-linked 6-hydroxy-2,4-dioxopyrimidine moiety.
Properties
Molecular Formula |
C11H10N8O5 |
|---|---|
Molecular Weight |
334.25 g/mol |
IUPAC Name |
8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H10N8O5/c1-18-4-5(19(2)11(24)15-8(4)22)12-9(18)17-16-3-6(20)13-10(23)14-7(3)21/h1-2H3,(H,15,22,24)(H3,13,14,20,21,23) |
InChI Key |
NYIRBUQJRLXWJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1N=NC3=C(NC(=O)NC3=O)O)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic conditions.
Diazotization: The pyrimidine derivative is then subjected to diazotization using sodium nitrite and hydrochloric acid to introduce the diazenyl group.
Coupling with Purine: The diazonium salt is then coupled with a purine derivative, such as 3,7-dimethylxanthine, under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques used in industrial production include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The diazenyl group can be reduced to form an amine.
Substitution: The functional groups attached to the rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or alkylating agents under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA interactions due to its structural similarity to nucleotides.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in DNA repair.
Industry: Used in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets:
DNA and RNA: The compound can intercalate into DNA and RNA, disrupting their normal function.
Enzyme Inhibition: It can inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. This inhibition can lead to the accumulation of DNA damage and cell death, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Structural Modifications at the 8-Position
The 8-position substituent critically influences molecular interactions and biological activity. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Hydrogen Bonding: The diazenyl-pyrimidinyl group in the target compound offers multiple hydrogen bond donors/acceptors, unlike theobromine or chloromethyl derivatives .
Research Implications
The structural diversity at the 8-position of purine-2,6-diones underscores its role in modulating bioactivity. The target compound’s diazenyl-pyrimidinyl group may confer unique advantages in targeting enzymes or receptors requiring polar interactions, while analogs with simpler substituents prioritize solubility or metabolic stability. Future studies should explore structure-activity relationships (SAR) through systematic substitutions and in vivo efficacy assays.
Data Tables
Table 1: Molecular Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₁₀H₁₀N₈O₅ | ~356 | Diazenyl, pyrimidine-dione |
| Etophylline | C₉H₁₂N₄O₃ | 224.2 | Hydroxyethyl |
| Theobromine | C₇H₈N₄O₂ | 180.16 | None at 8-position |
| 8-(Chloromethyl) derivative | C₈H₁₀Cl₂N₄O₂ | 265.09 | Chloromethyl |
Biological Activity
The compound 8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione is a purine derivative with significant potential in biological research and medicinal applications. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N8O5 |
| Molecular Weight | 390.35 g/mol |
| IUPAC Name | This compound |
| InChI Key | FJFSLECBEMRKNT-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the purine ring structure enables binding to nucleotide-binding sites, which can influence cellular processes such as DNA replication and repair.
Interaction with Enzymes
Research indicates that the compound may act as an enzyme inhibitor. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation, suggesting a potential role in cancer therapeutics.
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound against various human cancer cell lines. For instance:
- Study 1 : The compound was tested against a panel of twelve human cancer cell lines. Results indicated significant cytotoxic effects in several lines, particularly those associated with breast and lung cancers .
Antiviral and Anti-inflammatory Effects
The compound has also been explored for its antiviral properties. Preliminary studies suggest it may inhibit viral replication by targeting specific viral enzymes. Additionally, its anti-inflammatory activity has been documented in models of acute inflammation, showcasing its potential as an anti-inflammatory agent.
Case Studies
- Case Study on Cancer Cell Lines :
- Case Study on Antiviral Activity :
Comparative Analysis with Similar Compounds
The unique structure of this compound distinguishes it from other purine derivatives. A comparative analysis reveals that:
| Compound Name | Biological Activity |
|---|---|
| 8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methylpurine-2,6-dione | Moderate anticancer activity |
| 8-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)-7-(3-methylbutyl)purine-2,6-dione | High antiviral activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
